2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile -

2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Catalog Number: EVT-5077212
CAS Number:
Molecular Formula: C22H17BrN2O2
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The reaction is typically carried out in the presence of a suitable catalyst and under mild reaction conditions. One reported method utilizes urea as an organocatalyst, achieving a yield of 86% at room temperature [].

Molecular Structure Analysis

Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of 2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile []. Key structural features include:

2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

Compound Description: UCPH-101 is the first reported subtype-selective inhibitor of the human excitatory amino acid transporter subtype 1 (EAAT1). [] EAATs are crucial for regulating synaptic glutamate concentrations in the central nervous system. [, ] UCPH-101 exhibits high nanomolar inhibitory activity at EAAT1 and significant selectivity over other subtypes (EAAT2 and EAAT3). [] This selectivity makes it a valuable tool for pharmacological research. []

2-Amino-4-(4-nitro-phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound is a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its crystal structure has been reported. []

2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound has been analyzed. [] It displays a flattened boat conformation of the fused pyran ring and a sofa conformation of the cyclohexene ring. [] Crystal packing is characterized by inversion dimers linked through N—H⋯N hydrogen bonds and further connected into a 2D network via N—H⋯O hydrogen bonds. []

2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound serves as a central scaffold for a series of derivatives synthesized and evaluated for their antimicrobial activity against Aspergillus niger and Candida albicans. []

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile monohydrate

Compound Description: This particular compound is noteworthy for having its crystal structure determined. [] It exhibits a half-boat conformation in its cyclohexyl ring and a V-shaped conformation in its pyran ring. [] Crystal packing reveals a two-dimensional network facilitated by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. []

2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound has been studied. [] It exhibits sofa conformations in both its fused cyclohexenone and pyran rings. [] The crystal packing demonstrates corrugated layers parallel to the bc plane, interconnected via N—H⋯N and N—H⋯O hydrogen bonds. []

2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile propan-2-one monosolvate

Compound Description: This compound is a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and has been characterized through X-ray crystallography. []

2-amino-4-(2,6-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This is a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its crystal structure is known. []

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This is a 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative whose crystal structure has been reported. []

2-amino-4-(3-trifluoromethylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound, a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been solved. []

2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-4-(4- nitrophenyl)-5-oxo-4H-chromene-3-carbonitrile DMF solvate

Compound Description: This 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative has been crystallized and its structure determined. []

2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8- tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound, a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been elucidated. []

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 is a novel Staphylococcus aureus sortase A inhibitor identified through computational docking studies. [] It exhibits an MIC value of 108.2 µg/mL against Staphylococcus aureus sortase A. []

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this compound has been analyzed. [] It demonstrates an envelope conformation in its fused cyclohexene ring and a flattened boat conformation in its pyran ring. [] Intermolecular hydrogen bonds, specifically N—H⋯N and N—H⋯O, are observed in the crystal structure, connecting the molecules into corrugated sheets parallel to the bc plane. []

2-amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been determined. []

2-amino-4-(3,4,5-trifluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: The crystal structure of this 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative is available. []

2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This is another 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative with a known crystal structure. []

2-amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This is a derivative of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with a reported crystal structure. []

2‐amino‐4‐([1,1′‐biphenyl]‐4‐yl)‐3‐cyano‐7‐isopropyl‐5‐oxo‐5,6,7,8‐tetrahydro‐4H‐chromene (Compound 14 g)

Compound Description: This compound is an analogue of UCPH-101 with modifications at the 4- and 7-positions of the chromene ring. [] It shows inhibitory activity at EAAT1. [] Separation of its four stereoisomers revealed that the R configuration at C4 is essential for inhibitory activity. [] Interestingly, both C7 diastereomers exhibited EAAT1 inhibition. [] Epimerization at C7 was observed to occur through a ring-opening, C−C bond rotation, and ring-closing mechanism. []

2-Amino-4-(2-chloro-5-nitrophenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo- 4H-chromene-3-carbonitrile (CNB)

Compound Description: CNB is a benzopyran derivative utilized as a ligand in the synthesis of a cobalt(II) complex. [] This complex demonstrates polyphenol oxidase activity, particularly in the oxidation of 1,2,3-trihydroxybenzene, mimicking metalloenzymes. []

Properties

Product Name

2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

IUPAC Name

2-amino-4-(3-bromophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Molecular Formula

C22H17BrN2O2

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C22H17BrN2O2/c23-16-8-4-7-14(9-16)20-17(12-24)22(25)27-19-11-15(10-18(26)21(19)20)13-5-2-1-3-6-13/h1-9,15,20H,10-11,25H2

InChI Key

QSMUAOAFNMKYCX-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)Br)C#N)N)C4=CC=CC=C4

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)Br)C#N)N)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.